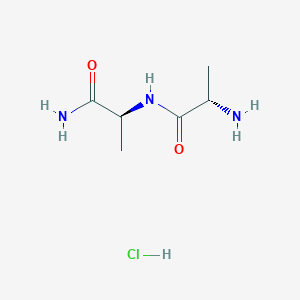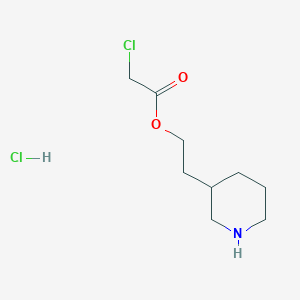
L-Alanyl-L-alanine amide hydrochloride
Übersicht
Beschreibung
L-Alanyl-L-alanine amide hydrochloride is a compound with the molecular formula C6H14ClN3O2 . It is a derivative of L-Alanine, which is a non-essential amino acid that occurs in high levels in its free state in plasma .
Synthesis Analysis
The synthesis of L-Alanine-based compounds involves metabolic engineering of microorganisms. For instance, L-Alanine production from renewable biomass using microbial fermentation process is an alternative route . Many microorganisms can naturally produce L-Alanine using aminotransferase or L-Alanine dehydrogenase .Molecular Structure Analysis
The molecular weight of L-Alanyl-L-alanine amide hydrochloride is 195.65 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The exact mass is 195.0774544 g/mol .Wissenschaftliche Forschungsanwendungen
-
Analysis of Amino Acids by HPLC
- Application : L-Alanine, a related compound, is used in the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). This process involves the separation and identification of compounds in a mixture .
- Method : The amino acids are derivatized using Ortho Phthalaldehyde (OPA) and Fluorenylmethoxy chloroformate (FMOC) to improve their retention in reversed-phase chromatography and their sensitivity in UV and fluorescence detection .
- Results : This method allows for the effective separation and analysis of amino acids, providing valuable information about their presence and concentration in a sample .
-
Biosynthesis of Short Oligopeptides
- Application : L-Alanine methyl ester hydrochloride, a related compound, is used in the biosynthesis of short oligopeptides . These oligopeptides have various biological activities, including taste-enhancing, antibacterial, nutritional, and anti-tumor activities .
- Method : Specific enzymes are used to synthesize short oligopeptides from accepted substrates . This process is more cost-efficient and environmentally friendly than conventional solid-phase peptide synthesis and chemo-enzymatic synthesis .
- Results : This method allows for the production of structurally diverse amide bond-containing components, including dipeptides and their derivatives .
-
Preparation of Novel Amide Derivatives
-
In-vivo Measurement of Glucose and Alanine Metabolism
- Application : L-Alanine methyl ester hydrochloride, a related compound, is used to make in-vivo measurements of glucose and alanine metabolism in studies of patients with diabetes .
- Method : This typically involves administering the compound to patients and then using various biomedical techniques to measure glucose and alanine metabolism .
- Results : This method provides valuable data on glucose and alanine metabolism, which can be used to better understand and manage diabetes .
-
Synthesis of Dipeptides
- Application : A titanium tetrachloride-based methodology has been developed for the synthesis of dipeptides . Dipeptides have various biological activities, including antitumor, antioxidant, and antihypertensive activity .
- Method : The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnishes the corresponding dipeptides with high yields and diastereoselectivity .
- Results : This method allows for the efficient synthesis of dipeptides, which have a wide range of potential applications in medicinal and pharmacological fields .
-
Preparation of Artificial Sweeteners and Nutritional Supplements
- Application : The dipeptide L-alanyl-L-glutamine is much more stable and soluble than the free amino acid L-glutamine (L-Gln); consequently, the dipeptide system has more efficacy than the single amino acid L-glutamine . Commercially available dipeptides like Aspartame (L-aspartyl-L-phenylalanine methyl ester) and sustamine (L-alanyl-L-glutamine) are used as an artificial sweetener and nutritional supplement respectively .
- Results : When L-Gln is supplied as L-alanyl-L-glutamine, a greater transfer of L-Gln from the gut to plasma occurs compared to when the same dose is provided as the free amino acid .
-
Preparation of Cosmetic Products
- Application : Certain dipeptides are widely used in the formulation of cosmetic products. For instance, cysteine-containing dipeptides, L-Tyr-L-Arg, and aspartyl dipeptides possess highly effective skin and hair caring properties .
- Results : The outcome is the creation of cosmetic products with beneficial properties for skin and hair care .
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of L-Alanyl-L-alanine amide hydrochloride and related compounds involve the biosynthesis of short oligopeptides . This approach is considered green and sustainable, and it offers better cost efficiency than conventional solid phase peptide synthesis and chemo-enzymatic synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.ClH/c1-3(7)6(11)9-4(2)5(8)10;/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMVOSUNIUACBR-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanyl-L-alanine amide hydrochloride | |
CAS RN |
41036-33-3 | |
| Record name | L-Alaninamide, L-alanyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)
![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)
![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)
![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)